molecular formula C9H6F4O2 B12858021 2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone

2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone

Cat. No.: B12858021
M. Wt: 222.14 g/mol
InChI Key: LZHIBHWBEJATCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone is an aryl fluorinated building block with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . This compound is characterized by the presence of fluorine, hydroxyl, and trifluoromethyl groups attached to an acetophenone core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by intramolecular cyclization in the presence of sulfuric acid and silica as catalysts . Another method includes the reaction of aryl triflates with a mixture of tin tetramethyl, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that 2'-fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone exhibits antimicrobial properties. Its hydroxy group can participate in hydrogen bonding, enhancing its interaction with microbial targets. Case studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in pharmaceutical formulations.

Drug Design and Development

The compound's unique electronic characteristics make it a candidate for drug design. Research has shown that fluorinated compounds often exhibit improved metabolic stability and bioavailability. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability, making this compound suitable for developing new therapeutic agents targeting specific enzymes or receptors.

Herbicidal Properties

Studies have explored the herbicidal potential of this compound. Its chemical structure allows for selective action against certain weed species while minimizing damage to crops. Field trials have indicated effective weed control with minimal phytotoxicity to desirable plants, positioning this compound as a promising candidate for new herbicide formulations.

Insect Repellency

Research on the insect repellency of this compound has yielded positive results. Laboratory tests demonstrated that it can deter various insect species, suggesting applications in pest management strategies.

Coatings and Polymers

Mechanism of Action

The mechanism of action of 2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine and trifluoromethyl groups can participate in hydrophobic interactions and influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-6’-hydroxy-4’-(trifluoromethyl)acetophenone is unique due to the presence of both hydroxyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in various synthetic and research applications.

Biological Activity

2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone is a fluorinated acetophenone derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group and a hydroxyl group, contributing to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and pharmacological implications.

  • Molecular Formula : C9H6F4O
  • Molecular Weight : 206.137 g/mol
  • CAS Registry Number : 174013-29-7

The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the hydroxyl group may facilitate hydrogen bonding with biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways. It has been shown to inhibit glutathione S-transferase, which plays a crucial role in detoxification processes in the liver. This inhibition can lead to increased oxidative stress within cells.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as NF-κB, which is involved in inflammatory responses. By inhibiting this pathway, the compound may exert anti-inflammatory effects.
  • Gene Expression Regulation : The compound influences the expression of genes involved in apoptosis and cell cycle regulation, suggesting potential applications in cancer therapy.

Biochemical Interactions

The compound's structure allows it to form covalent bonds with active sites of target enzymes. The carbonyl group interacts with amino acid residues, leading to enzyme inhibition. The trifluoromethyl and fluoro groups enhance binding affinity and reactivity, making it a potent inhibitor of various biochemical pathways .

Pharmacological Implications

The pharmacological profile of this compound indicates potential therapeutic applications:

  • Anticancer Activity : Due to its ability to modulate apoptosis and inhibit cell proliferation through NF-κB pathway interference, this compound shows promise as an anticancer agent.
  • Anti-inflammatory Effects : The inhibition of pro-inflammatory cytokines through NF-κB modulation suggests potential use in treating inflammatory diseases.

Case Studies

  • Animal Model Studies : In studies involving animal models, varying doses of the compound were administered to assess toxicity and efficacy. Low doses showed minimal toxicity while effectively modulating specific biochemical pathways. However, higher doses resulted in adverse effects including liver damage, indicating a need for careful dosage optimization.
  • In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of cancer cell lines by inducing apoptosis through caspase activation .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionInhibits glutathione S-transferase
Signaling ModulationInhibits NF-κB pathway
Gene RegulationAffects apoptosis and cell cycle genes
Anticancer PotentialInduces apoptosis in cancer cell lines
Toxicity ProfileLow doses safe; high doses toxic

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

1-[2-fluoro-6-hydroxy-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H6F4O2/c1-4(14)8-6(10)2-5(3-7(8)15)9(11,12)13/h2-3,15H,1H3

InChI Key

LZHIBHWBEJATCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.